molecular formula C23H20N2O5S B11478515 4-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11478515
M. Wt: 436.5 g/mol
InChI Key: CKOQERWTXYSERI-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxole, methoxyphenyl, and thienopyridine

Preparation Methods

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of appropriate starting materials to form the benzodioxole ring.

    Formation of the Thienopyridine Intermediate: This step involves the synthesis of the thienopyridine ring system.

    Coupling Reactions: The benzodioxole and thienopyridine intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It may be used in the development of new materials or as a component in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its combination of benzodioxole, methoxyphenyl, and thienopyridine elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H20N2O5S/c1-12-20-16(13-3-8-17-18(9-13)30-11-29-17)10-19(26)25-23(20)31-21(12)22(27)24-14-4-6-15(28-2)7-5-14/h3-9,16H,10-11H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

CKOQERWTXYSERI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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